1-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
Description
This compound features a benzo[d][1,3]dioxol-5-yl moiety attached to an isoxazole ring, which is further linked via an acetyl group to a piperidine-4-carboxamide scaffold. Its synthesis likely involves coupling reactions between pre-formed isoxazole and piperidine intermediates, followed by purification via chromatography .
Properties
IUPAC Name |
1-[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c19-18(23)11-3-5-21(6-4-11)17(22)9-13-8-15(26-20-13)12-1-2-14-16(7-12)25-10-24-14/h1-2,7-8,11H,3-6,9-10H2,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVYNUCMBARHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “1-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide” is microtubules and their component protein, tubulin. Tubulin is a leading target for anticancer agents.
Mode of Action
The compound interacts with its targets, causing mitotic blockade and cell apoptosis by modulating microtubule assembly. This modulation occurs through the suppression of tubulin polymerization or stabilization of microtubule structure.
Biological Activity
1-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates several structural motifs, including a benzo[d][1,3]dioxole moiety and an isoxazole ring, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 380.4 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The mechanism of action likely involves interactions with specific enzymes or receptors, modulating their activity and influencing various biological pathways.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. Studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics.
Anticancer Activity
The anticancer potential of this compound has been assessed in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of lung cancer cell lines such as A549 and HCC827.
Case Studies
-
Study on Anticancer Activity :
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), MRC-5 (normal lung fibroblast).
- Methods : Viability assays were conducted using MTS assays in both 2D and 3D cultures.
- Results : The compound exhibited IC50 values indicating moderate cytotoxicity against A549 (IC50 = 6.75 μM) while showing less toxicity towards MRC-5 cells (IC50 = 12.00 μM). These results suggest a selective activity that could be further optimized for therapeutic applications.
-
Antimicrobial Testing :
- Bacterial Strains : Escherichia coli and Staphylococcus aureus.
- Methodology : Broth microdilution method was utilized to determine the minimum inhibitory concentration (MIC).
- Findings : The compound displayed significant antibacterial activity with MIC values comparable to those of standard treatments.
The proposed mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in lipid metabolism.
- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways associated with cell growth and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Contains benzo[d][1,3]dioxole | Lacks isoxazole ring |
| Compound B | Isoxazole derivative | Different functional groups |
| Compound C | Similar dioxole structure | No isoxazole or methoxyphenethyl groups |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds containing the benzo[d][1,3]dioxol-5-yl group and heterocyclic/piperidine motifs. Key differences in structural features, synthetic yields, physicochemical properties, and biological activities are highlighted.
Structural Features
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Structural-Activity Relationships (SAR)
Heterocycle Core : Isoxazole (target compound) vs. thiazole () or pyrazoline () influences metabolic stability and target selectivity.
Linker Flexibility : Acetyl linkers (target compound) may enhance conformational flexibility compared to rigid cyclopropane-carboxamides ().
Substituent Effects : Electron-withdrawing groups (e.g., chloro in Compound 55) improve binding affinity in some cases, while methoxy groups enhance solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
